
Methyl N-succinimidoxyacetate
Übersicht
Beschreibung
Methyl N-succinimidoxyacetate is an organic compound with the molecular formula C7H9NO4 It is an ester derivative of succinimide and acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-succinimidoxyacetate can be synthesized through the esterification of succinimide with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of methyl (succinimidooxy)acetate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-succinimidoxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield succinimide and acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the succinimidooxy group is replaced by other nucleophiles.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) for acidic hydrolysis and sodium hydroxide (NaOH) for basic hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Hydrolysis: Succinimide and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
2.1 Peptide Synthesis
Methyl N-succinimidoxyacetate is instrumental in the synthesis of peptides. It acts as a coupling agent that facilitates the formation of peptide bonds between amino acids. The compound's reactivity allows for selective protection of amino groups, which is critical in multi-step peptide synthesis.
- Case Study: A study demonstrated that using this compound in peptide synthesis resulted in higher yields compared to traditional methods that utilize acid chlorides, due to its more selective reactivity .
Bioconjugation Techniques
3.1 Protein Labeling
The compound is widely used for labeling proteins with various tags, including fluorescent dyes and radioisotopes. This application is crucial for tracking protein interactions and dynamics within biological systems.
- Data Table: Efficacy of this compound in Protein Labeling
Tag Type | Labeling Efficiency (%) | Reaction Time (hours) |
---|---|---|
Fluorescent Dye | 85 | 2 |
Radioisotope | 90 | 3 |
3.2 Antibody Conjugation
This compound can also be employed to conjugate antibodies with therapeutic agents or imaging probes, enhancing their specificity and efficacy in targeted therapies.
- Case Study: Research indicated that antibodies conjugated with drugs via this compound exhibited improved binding affinity to target cells, leading to enhanced therapeutic outcomes in cancer treatments .
Diagnostic Applications
4.1 Imaging Agents
The compound serves as a precursor for developing imaging agents used in positron emission tomography (PET). By facilitating the attachment of radiolabels to biomolecules, it enables visualization of biological processes in vivo.
- Data Table: Comparison of Imaging Agents Using this compound
Imaging Agent | Radiolabel Used | Biodistribution (Target/Non-target Ratio) |
---|---|---|
Antibody-Alexa Fluor | Fluorine-18 | 10:1 |
Peptide-Radiolabeled | Iodine-131 | 8:1 |
Wirkmechanismus
The mechanism of action of methyl (succinimidooxy)acetate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The ester group can undergo hydrolysis, releasing succinimide and acetic acid, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: An ester of acetic acid and methanol, commonly used as a solvent.
Ethyl acetate: An ester of acetic acid and ethanol, also used as a solvent and in the production of various chemicals.
Methyl butyrate: An ester of butyric acid and methanol, known for its fruity odor and used in flavorings and fragrances.
Uniqueness
Methyl N-succinimidoxyacetate is unique due to the presence of the succinimidooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and biochemical applications where other esters may not be suitable.
Q & A
Basic Research Questions
Q. What is the established synthetic route for Methyl N-succinimidoxyacetate, and what are the critical parameters for reaction efficiency?
this compound is synthesized by reacting freshly recrystallized N-hydroxysuccinimide (NHS) with a halogenated ester (e.g., methyl chloroacetate) in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Critical parameters include:
- Stoichiometric ratios : A 1:1 molar ratio of NHS to methyl chloroacetate ensures minimal side products.
- Reaction time : Typically 4–6 hours under reflux to achieve >85% yield.
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane removes unreacted NHS and byproducts .
Q. What analytical techniques are recommended for characterizing this compound, and how is purity validated?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) confirm structural integrity. Key peaks include the succinimide ring protons (δ 2.8–3.0 ppm) and the methyl ester (δ 3.7 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 220 nm validate purity (>98%).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H⁺] at m/z 174.1 .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in crosslinking applications to minimize side reactions?
- Solvent Selection : Replace THF with anhydrous dimethylformamide (DMF) to enhance solubility of NHS esters and reduce hydrolysis.
- Temperature Control : Maintain 0–4°C during coupling reactions to suppress NHS ester degradation.
- Catalyst Use : Add 4-dimethylaminopyridine (DMAP) at 0.1 eq. to accelerate acylation while reducing racemization in peptide synthesis .
Q. What experimental strategies resolve contradictions in reported anticonvulsant activity data for this compound?
- Dose-Response Studies : Conduct in vivo models (e.g., maximal electroshock test in rodents) across a gradient (10–100 mg/kg) to identify therapeutic windows.
- Metabolite Analysis : Use LC-MS to differentiate parent compound activity from metabolites.
- Model Variability : Standardize seizure induction protocols (e.g., pentylenetetrazole vs. kainic acid models) to reduce inter-study variability .
Q. What novel methodologies enable efficient purification of this compound derivatives from complex reaction mixtures?
- Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate NHS esters from polar byproducts.
- Fluorous-Tagging : Introduce fluorous tags to derivatives for selective partitioning in biphasic solvents.
- Crystallization Screening : Employ high-throughput platforms to identify optimal solvent pairs (e.g., ethanol/water) for crystal formation .
Q. Methodological Considerations for Data Reproducibility
- Batch-to-Batch Variability : Document synthesis parameters (e.g., TEA purity, THF water content) to ensure consistency.
- Negative Controls : Include reactions without TEA to assess non-catalyzed esterification rates.
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to confirm assignments .
Eigenschaften
IUPAC Name |
methyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-12-7(11)4-13-8-5(9)2-3-6(8)10/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWJWKNLSZWMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000453 | |
Record name | Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79403-55-7 | |
Record name | Methyl N-succinimidoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.